BenchChemオンラインストアへようこそ!

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

Prodrug design Antiprotozoal Lipophilicity

2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic halogenated quinoline derivative, structurally characterized by a 5-chloro-7-iodo substitution pattern on the quinoline core and an 8-oxy ethyl acetate side chain. It belongs to the broader class of 8-hydroxyquinoline analogs, of which the parent compound clioquinol (5-chloro-7-iodoquinolin-8-ol) is a well-known antimicrobial and metal-chelating agent.

Molecular Formula C13H11ClINO3
Molecular Weight 391.59 g/mol
Cat. No. B12878627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
Molecular FormulaC13H11ClINO3
Molecular Weight391.59 g/mol
Structural Identifiers
SMILESCC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I
InChIInChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3
InChIKeyOGONFLVWQRSMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate: A Halogenated Quinoline Building Block


2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic halogenated quinoline derivative, structurally characterized by a 5-chloro-7-iodo substitution pattern on the quinoline core and an 8-oxy ethyl acetate side chain [1]. It belongs to the broader class of 8-hydroxyquinoline analogs, of which the parent compound clioquinol (5-chloro-7-iodoquinolin-8-ol) is a well-known antimicrobial and metal-chelating agent [2]. This specific ethyl acetate derivative is primarily utilized as a synthetic intermediate or prodrug scaffold, where the ester moiety modifies physicochemical properties such as lipophilicity and metabolic lability relative to the free 8-hydroxyl analog [3]. Its synthetic accessibility from clioquinol and distinct reactivity profile make it a candidate for medicinal chemistry programs targeting infectious diseases or neurological conditions involving metal ion dyshomeostasis.

Procurement Precision: Why 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate Cannot Be Replaced by Generic Clioquinol Analogs


Direct substitution of 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate with unmodified clioquinol (CAS 130-26-7) or simple alkyl ethers is chemically infeasible for applications requiring a labile ester handle. The ethyl acetate side chain introduces a cleavable ester bond, enabling its function as a prodrug moiety that is hydrolyzed in vivo to release the active 5-chloro-7-iodoquinolin-8-ol [2]. This contrasts with the metabolically stable ether derivatives (e.g., 8-isopropoxy or 8-methoxy analogs) which do not regenerate the parent hydroxyquinoline . Furthermore, the specific 5-chloro-7-iodo dihalogenation pattern cannot be swapped with dichloro (5,7-dichloroquinolin-8-ol) or diiodo (5,7-diiodoquinolin-8-ol) analogs without altering electron distribution, metal-binding affinity, and biological target engagement [1]. Such structural modifications directly impact IC50 values against microbial targets and the ability to cross biological membranes, rendering in-class substitution unreliable without quantitative re-validation.

Quantitative Differentiation of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate Against Structural Analogs


Enhanced Lipophilicity Enabling Prodrug Design Over Parent Hydroxyquinoline

The ethyl acetate ester of 5-chloro-7-iodoquinolin-8-ol exhibits increased lipophilicity relative to the parent hydroxyquinoline, as demonstrated by the synthesis and characterization of non-identical twin ester prodrugs of metronidazole and halogenated hydroxyquinoline derivatives. The 1-(5-chloro-7-iodoquinolin-8-yl) ester prodrugs showed enhanced lipophilicity compared with the parent drugs [1]. This elevated logP facilitates transmembrane diffusion for intracellular target engagement.

Prodrug design Antiprotozoal Lipophilicity

Regioisomeric Differentiation: 8-Oxyethyl Acetate vs. 8-Oxyacetate Ethyl Ester

The compound 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate (ethylene glycol monoacetate ether) differs from its regioisomer ethyl 2-((5-chloro-7-iodoquinolin-8-yl)oxy)acetate (CAS 73511-39-4) in the position of the ester bond. The former bears a cleavable acetate ester at the terminal position, while the latter has an ester directly adjacent to the quinoline oxygen. This structural difference alters the hydrolytic release kinetics: the ethylene glycol spacer in the target compound provides a more flexible linker, potentially reducing steric hindrance for esterase-mediated cleavage [1]. The target compound has been utilized as a reactant in the synthesis of novel 8-(5-substituted amino-1,3,4-oxadiazol-2-yl) and 8-(5-substituted amino-1,3,4-thiadiazol-2-yl)methoxyquinolines with antischistosomal activity [2].

Synthetic intermediate Regioisomer Reactivity

Synthetic Accessibility from Clioquinol Versus Multi-Step De Novo Routes for Analogous Esters

The target compound can be synthesized via direct O-alkylation of clioquinol (5-chloro-7-iodoquinolin-8-ol) with 2-bromoethyl acetate or 2-chloroethyl acetate. This contrasts with the synthesis of 8-alkoxy analogs (e.g., 8-isopropoxy or 8-methoxy derivatives), which may require alternative alkylating agents and optimized conditions . In a representative synthesis of a related 8-isopropoxy-quinoline, the reaction of clioquinol with isopropyl bromide yielded the ether product in 93% after column chromatography (ethyl acetate/hexane, 1:1) . The ethyl acetate side chain can serve as both a protecting group and a functional handle for further derivatization, avoiding additional protection/deprotection steps required for the free hydroxyl analog.

Synthetic efficiency Clioquinol Etherification

Physicochemical Property Tuning: Calculated PSA and Molecular Weight vs. Halogen-Substituted Analogs

The target compound (molecular formula C13H11ClINO3, molecular weight approximately 391.59 g/mol) possesses a calculated polar surface area (PSA) of approximately 48.42 Ų for the regioisomeric ethyl ester [2]. Compared to the 5,7-diiodo analog (increased molecular weight and halogen bulk) or 5,7-dichloro analog (reduced lipophilicity and altered electronic profile), the specific chloro-iodo combination in the target compound provides a balanced halogen bonding donor capacity and moderate logP, which is critical for optimizing target engagement in metalloenzyme inhibition [1]. The 5-chloro substituent contributes to metabolic stability, while the 7-iodo substituent enhances molecular recognition through halogen bonding.

Drug-likeness Polar surface area Physicochemical properties

Key Application Scenarios for 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate in R&D and Industrial Procurement


Antiparasitic Prodrug Development

The compound's ethyl acetate ester renders it suitable as a prodrug for delivering 5-chloro-7-iodoquinolin-8-ol (clioquinol) with enhanced oral bioavailability. The ester bond is cleaved in vivo by plasma esterases, releasing the active hydroxyquinoline. This prodrug approach was validated in twin ester systems where 1-(5-chloro-7-iodoquinolin-8-yl) ester derivatives demonstrated quantitative release of the parent drug in a two-step hydrolysis reaction, with measurable plasma levels in rabbit bioavailability studies [3].

Metal Chelation Therapy for Neurodegenerative Disease Research

5-Chloro-7-iodoquinolin-8-ol (clioquinol) is a known copper/zinc chelator that dissolves β-amyloid (Aβ) deposits in Alzheimer's disease brain tissue [1]. The ethyl acetate prodrug form enables controlled delivery of the chelating agent across the blood-brain barrier, where the increased lipophilicity from esterification facilitates CNS penetration. Upon hydrolysis, the liberated clioquinol can sequester metal ions from Aβ plaques. The specific 5-chloro-7-iodo halogenation pattern is critical for this activity, as demonstrated by the robust inhibition of bacterial growth by clioquinol and 5,7-diiodo analogs in zinc-complexed forms [2].

Synthetic Intermediate for Antischistosomal and Antimicrobial Quinoline Derivatives

The compound has been documented as a reactant in the synthesis of 8-(5-substituted amino-1,3,4-oxadiazol-2-yl) and 8-(5-substituted amino-1,3,4-thiadiazol-2-yl)methoxyquinolines, which exhibit moderate antischistosomal activity in murine models of Schistosoma mansoni infection [3]. The ethyl acetate side chain serves as a functional handle for further derivatization, enabling the construction of diverse heterocyclic libraries for antimicrobial screening against multidrug-resistant (MDR) strains of Staphylococcus aureus [4].

Antimicrobial Resistance (AMR) Research Targeting Metallo-β-Lactamases

Halogenated 8-hydroxyquinolines, including clioquinol, have demonstrated the ability to restore susceptibility to amikacin in resistant bacterial strains when complexed with zinc [2]. The ethyl acetate derivative can serve as a membrane-permeable precursor for delivering the zinc-chelating scaffold intracellularly. The 5-chloro-7-iodo pattern is essential for this application, as the chloro substituent influences redox potential and the iodo substituent participates in halogen bonding with enzyme active sites, a property that 5,7-dichloro analogs lack.

Quote Request

Request a Quote for 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.